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Compound of Interest

(4-Bromophenyl)(thiophen-3-
Compound Name:
yl)methanol

Cat. No.: B8757506

Get Quote

Introduction & Structural Context

The diarylmethanol moiety serves as a critical pharmacophore in drug discovery. The specific

hybrid of a 4-bromophenyl group and a thiophen-3-yl ring creates a unique electronic
environment. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura),
while the thiophene ring introduces bioisosteric properties distinct from a standard biphenyl
system.

Compound Identity

» |IUPAC Name: (4-Bromophenyl)(thiophen-3-yl)methanol[1]
o CAS Number: 944696-30-4[1]

¢ Molecular Formula: C11HsBrOS[1]

¢ Molecular Weight: 269.16 g/mol (based on

Br)
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Synthesis Pathway (Context for Impurities)

To accurately interpret spectra, one must understand the synthetic origin. The most robust
route involves a Grignard addition, which dictates potential impurities (e.g., unreacted
aldehyde, homocoupled byproducts).

Workflow Diagram

Nucleophilic
4-Bromobenzaldehyde Addition
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Click to download full resolution via product page

Figure 1: Grignard synthesis pathway. Key impurities may include 4-bromobenzaldehyde
(starting material) or bis(thiophen-3-yl) species.

Spectroscopic Data Analysis
A. Mass Spectrometry (EI-MS)

Mass spectrometry provides the most definitive confirmation of the structure due to the unique
isotopic signature of bromine.

Diagnostic Criteria:
e Molecular lon Cluster (

): The presence of one bromine atom results in a characteristic 1:1 intensity ratio between
the

(

Br) and
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Br) peaks.[2]

» Base Peak: Often generated by the loss of the hydroxyl group or the thiophene ring to form a
stabilized carbocation.

lon (
Assignment Relative Intensity Mechanistic Origin

)

Molecular ion (1:1
268 /270 ~20-30% ) ]
ratio confirms Br).

Loss of hydroxyl
] radical; formation of

251/ 253 High N
resonance-stabilized

diaryl cation.

Loss of thiophene
189/191 Medium ring; retention of

bromophenyl cation.

) Bromophenyl cation
155/ 157 Medium
fragment.

Thiopheny! cation
83 Variable (thiophene ring
fragment).

Fragmentation Pathway Diagram

Molecular lon [M]+

m/z 268/270 (1:1)

- *OH (17) t Thiophene \- Bromobenzene

[M - OH]+
m/z 251/253
(Stabilized Cation)

Bromophenyl Cation Thiophenyl Cation
m/z 155/157 m/z 83
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Figure 2: Primary fragmentation pathways under Electron Impact (El) ionization.
B. Proton NMR ( H NMR)
The

H NMR spectrum (typically in CDCI

) is characterized by a distinct chiral methine proton and two distinct aromatic systems.
Anticipated Chemical Shifts (

, ppm, 400 MHz, CDCI

):
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Signal ( o ] ] Structural
Multiplicity Integration Assignment .
) Insight
Doublet ( Protons ortho to
7.46 —7.42 2H Ar-H (Phenyl) Bromine
Hz) (deshielded).
H-2 of thiophene
7.30-7.26 Multiplet 1H Ar-H (Thiophene) (adjacent to
Sulfur).
Doublet ( Protons ortho to
7.25-7.22 2H Ar-H (Phenyl) the methanol
Hz) group.
7.18-7.15 Multiplet 1H Ar-H (Thiophene)  H-5 of thiophene.
6.98 — 6.95 Multiplet 1H Ar-H (Thiophene)  H-4 of thiophene.
Benzylic
) methine.
Singlet (or broad ] ]
5.85-5.95 d) 1H CH-OH Diagnostic for
secondary
alcohol.
Hydroxy! proton
2.40-2.80 Broad Singlet 1H —-OH (shift varies with

concentration).

Interpretation Notes:

e Phenyl Ring: Look for the classic AA'BB' system of the para-substituted benzene. The

doublet at ~7.45 ppm is lower field due to the electronegativity of Bromine.

e Thiophene Ring: The 3-substituted thiophene pattern is complex. H-2 (between S and

substituent) is typically the most deshielded thiophene proton.

C. Infrared Spectroscopy (FT-IR)
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IR is used primarily to confirm functional groups and purity (absence of carbonyl starting

material).

Wavenumber (cm

Vibration Mode Functional Group Note
)
Broad band; indicates
3200 — 3450 O-H Stretch Alcohol _
H-bonding.
Aromatic/Heteroarom Weak, sharp peaks
3050 — 3100 C-H Stretch _
atic above 3000
Skeletal vibrations of
o the
1590, 1480 C=C Stretch Aromatic Ring )
benzene/thiophene
rings.
1010 - 1070 C-O Stretch Secondary Alcohol Strong band.
Characteristic
600 — 700 C-Br Stretch Halo-arene fingerprint region

band.

Experimental Protocol: Synthesis &
Characterization

Standard Operating Procedure (SOP) for validation.

Reagents

e 4-Bromobenzaldehyde (1.0 equiv)

e 3-Thienylmagnesium bromide (1.2 equiv, 0.5 M in THF)

o Tetrahydrofuran (anhydrous)

e Ammonium chloride (sat. aq.)
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Step-by-Step Methodology

e Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 4-
bromobenzaldehyde (500 mg, 2.7 mmol) and dissolve in 10 mL anhydrous THF.

Addition: Cool the solution to 0°C (ice bath). Add 3-thienylmagnesium bromide (6.5 mL, 3.24
mmol) dropwise over 15 minutes. The solution typically turns yellow/amber.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 2 hours.
Monitor by TLC (20% EtOAc/Hexanes).

o Checkpoint: Product
will be lower than the aldehyde (~0.3 vs ~0.6).
Quench: Slowly add 10 mL saturated NH

Cl solution.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry
over Na

SO
, and concentrate in vacuo.

Purification: Purify via flash column chromatography (SiO

, gradient 10%

20% EtOAc/Hexanes) to yield the pure alcohol as a white/off-white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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